3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid

Lipophilicity ADME Medicinal Chemistry

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid (CAS 1404379-01-6) is a cyclobutane carboxylic acid derivative featuring a sterically demanding 2,2-dimethylpropyl (neopentyl) substituent at the 3-position of the cyclobutane ring. With a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol, this compound exists as a mixture of cis/trans diastereomers and is primarily utilized as a conformationally restricted building block in medicinal chemistry and organic synthesis.

Molecular Formula C10H18O2
Molecular Weight 170.252
CAS No. 1404379-01-6
Cat. No. B2718276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid
CAS1404379-01-6
Molecular FormulaC10H18O2
Molecular Weight170.252
Structural Identifiers
SMILESCC(C)(C)CC1CC(C1)C(=O)O
InChIInChI=1S/C10H18O2/c1-10(2,3)6-7-4-8(5-7)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)
InChIKeyBPOLGHJTIOTDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid (CAS 1404379-01-6): A Sterically Hindered Cyclobutane Building Block for Medicinal Chemistry and Organic Synthesis


3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid (CAS 1404379-01-6) is a cyclobutane carboxylic acid derivative featuring a sterically demanding 2,2-dimethylpropyl (neopentyl) substituent at the 3-position of the cyclobutane ring . With a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol, this compound exists as a mixture of cis/trans diastereomers and is primarily utilized as a conformationally restricted building block in medicinal chemistry and organic synthesis [1]. The combination of cyclobutane ring strain and the bulky neopentyl group confers distinct physicochemical properties compared to analogs with smaller or less-branched alkyl substituents [2].

Why 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid Cannot Be Readily Substituted by Other Cyclobutane Carboxylic Acid Analogs


Generic substitution among 3-substituted cyclobutane carboxylic acids is unreliable due to profound differences in steric bulk, lipophilicity, and conformational behavior imparted by the substituent at the 3-position. The neopentyl group of 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid possesses a quaternary α-carbon and a CH₂ spacer, creating a unique steric and electronic environment distinct from directly attached tert-butyl or linear butyl analogs [1]. These structural variations directly influence calculated physicochemical parameters—including LogP, pKa, and boiling point—that govern compound behavior in both synthetic transformations and biological systems . Furthermore, the cis/trans diastereomeric mixture presents a different stereochemical profile compared to stereodefined analogs such as cis-3-isobutylcyclobutane carboxylic acid, potentially leading to divergent reactivity in diastereoselective transformations . The following quantitative evidence guide provides the specific data points that differentiate this compound from its closest commercially available analogs.

Quantitative Differentiation Evidence for 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid Versus Closest Analogs


Enhanced Lipophilicity (Predicted LogP) of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid Versus 3-Methyl and 3-Butyl Analogs

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid exhibits substantially higher predicted lipophilicity compared to its smaller 3-methyl analog and moderately higher lipophilicity versus the 3-butyl analog. The neopentyl substituent adds four additional carbon atoms (C5H11) versus the methyl analog (C1H3), translating to an estimated LogP increase of approximately 1.5–2.0 log units based on the Hansch π constant for the neopentyl fragment [1]. The 3-butyl analog (C4H9 linear chain, C9H16O2, MW 156.22) has a calculated density of 1.015 g/cm³ , whereas the target compound (C10H18O2, MW 170.25) has a predicted density of 0.999 g/cm³, consistent with the branched, bulkier neopentyl group occupying a larger molar volume with lower packing efficiency . For compounds intended to penetrate lipid membranes or engage hydrophobic protein pockets, this lipophilicity differential is a critical selection criterion.

Lipophilicity ADME Medicinal Chemistry

Elevated Boiling Point of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid Compared to 3-Alkyl Cyclobutane Carboxylic Acid Analogs

The predicted boiling point of 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid (256.2±8.0 °C at 760 mmHg) is significantly higher than that of the 3-methyl analog (194 °C at 760 mmHg) and moderately higher than the 3-butyl analog (248.3 °C at 760 mmHg) . The 62 °C boiling point elevation versus the 3-methyl analog is attributable to the increased molecular weight and enhanced van der Waals interactions of the neopentyl substituent. Compared to the 3-tert-butyl analog, which has a reported boiling point of 242.9 °C , the target compound boils approximately 13 °C higher, reflecting the additional methylene spacer in the neopentyl group that increases the molecular surface area available for intermolecular interactions. This thermal property differential has practical implications for distillation-based purification strategies and thermal stability assessments in process development.

Thermal Stability Purification Process Chemistry

Distinct Steric Profile of the Neopentyl Substituent in 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid Versus Directly Attached tert-Butyl Analog

The neopentyl (2,2-dimethylpropyl) substituent in the target compound differs fundamentally from the directly attached tert-butyl group in 3-tert-butylcyclobutane-1-carboxylic acid (CAS 66016-27-1). The neopentyl group inserts a methylene (–CH₂–) spacer between the quaternary carbon and the cyclobutane ring, relocating the steric bulk one bond further from the ring and the carboxylic acid group [1]. This structural difference has class-level implications for metabolic stability: neopentyl groups are known to resist cytochrome P450-mediated oxidation at the benzylic/allylic position due to the absence of abstractable hydrogen atoms on the quaternary carbon, while the CH₂ spacer provides a distinct site for potential metabolic modification compared to directly attached tert-butyl groups . In the context of cyclobutane-containing drug candidates, where the ring is often employed to improve metabolic stability by replacing metabolically labile moieties, the choice between neopentyl and tert-butyl substitution can critically alter the metabolic profile [2].

Steric Hindrance Metabolic Stability Reactivity

Acidity (pKa) Comparison of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid with Unsubstituted and 3-Methyl Cyclobutane Carboxylic Acids

The predicted acid dissociation constant (pKa) of 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid is 4.80±0.40, which is comparable to the predicted pKa of 3-methylcyclobutane-1-carboxylic acid (4.81±0.40) . The calculated pKa value for the 3-methyl analog using the ChemBase algorithm is 4.72 . The similarity in pKa across these 3-alkyl-substituted cyclobutane carboxylic acids indicates that the inductive electron-donating effect of the alkyl substituent at the 3-position has a minimal influence on the acidity of the carboxylic acid group at the 1-position, consistent with the insulating effect of the cyclobutane ring. This is in contrast to α-substituted carboxylic acids where the substituent directly impacts pKa. However, the higher LogD of the neopentyl analog at physiological pH (estimated >2 at pH 7.4 versus -1.33 for the 3-methyl analog) means that the target compound will exist predominantly in its unionized, membrane-permeable form under physiological conditions despite similar pKa values [1].

Ionization State Bioavailability Salt Formation

Synthetic Versatility: 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid as a Precursor to Structurally Diverse Downstream Building Blocks

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid serves as a gateway intermediate to multiple derivative classes that are not directly accessible from the corresponding 3-methyl or 3-tert-butyl analogs without the neopentyl architectural feature. Documented transformations include: (a) bromination to yield 1-bromo-3-(2,2-dimethylpropyl)cyclobutane (a mixture of diastereomers) for subsequent nucleophilic substitution reactions ; (b) conversion to 3-(2,2-dimethylpropyl)cyclobutane-1-sulfonyl chloride for sulfonamide library synthesis ; and (c) Curtius or Schmidt rearrangement pathways leading to 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid derivatives, which are conformationally restricted amino acid analogs . The commercial availability of the carboxylic acid as a starting material (typical purity: 95–98%) enables parallel library synthesis where the neopentyl-cyclobutane scaffold can be diversified into amines, amides, esters, sulfonamides, and halogenated intermediates, each retaining the unique steric and lipophilic signature of the parent neopentyl group.

Chemical Diversification Library Synthesis SAR Exploration

Optimal Procurement and Application Scenarios for 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity in a Conformationally Restricted Cyclobutane Scaffold

When a drug discovery program requires a cyclobutane carboxylic acid building block with higher LogD (>2 at pH 7.4) than the 3-methyl analog (LogD -1.33), 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid is the indicated choice . The neopentyl group's contribution to lipophilicity, combined with the metabolic stability conferred by the quaternary carbon center, supports its use in optimizing CNS-penetrant candidates or compounds targeting intracellular hydrophobic binding pockets, where increased membrane permeability is essential for target engagement [1].

Synthesis of Sterically Shielded Cyclobutane-Derived Drug Candidates to Mitigate Oxidative Metabolism

The neopentyl substituent in 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid provides a metabolically resistant steric shield that distinguishes it from the directly attached tert-butyl analog . Programs aiming to block cytochrome P450 oxidation at specific positions while maintaining a different steric footprint should evaluate the neopentyl-cyclobutane scaffold. The CH₂ spacer relocates the steric bulk, potentially altering metabolite identification profiles and off-rate kinetics at the target compared to tert-butyl-substituted analogs [1].

Diversification Hub for Parallel Synthesis of Cyclobutane-Containing Compound Libraries

For medicinal chemistry groups conducting SAR exploration around a cyclobutane core, 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid functions as a central diversification intermediate. The carboxylic acid can be converted into amide, ester, amine, sulfonamide, and halide derivatives, enabling the parallel synthesis of structurally diverse libraries that all retain the characteristic neopentyl-cyclobutane pharmacophore . This approach is particularly valuable when the neopentyl group's lipophilic and steric signature has been identified as a key pharmacophoric element from earlier screening hits [1].

Process Chemistry Development Requiring Predictable Thermal Behavior During Distillation and Crystallization

The predicted boiling point of 256.2 °C for 3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid is significantly higher than that of 3-methyl (194 °C) and moderately higher than 3-tert-butyl (242.9 °C) analogs [1]. In process development, this thermal property provides a wider operational window for high-vacuum distillation purification and may correlate with different crystallization behavior. Procurement decisions for scale-up campaigns should consider these predicted thermal properties, although experimental verification under the specific process conditions is recommended given the predicted nature of the available data .

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